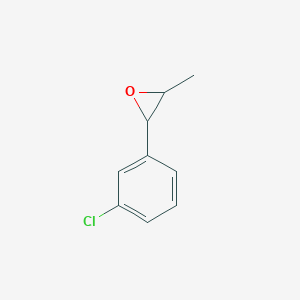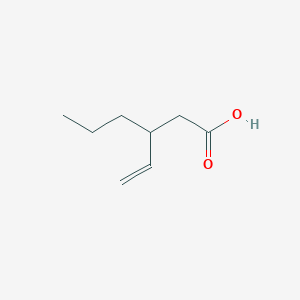
3-Ethenylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylhexanoic acid is an unsaturated fatty acid, specifically an omega-7 fatty acid. It is characterized by the presence of a vinyl group attached to the third carbon of the hexanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethenylhexanoic acid can be synthesized through several methods. One common approach involves the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation to form 2-ethylhexenal. This intermediate is then hydrogenated to yield 2-ethylhexanal, which is subsequently oxidized to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroformylation and hydrogenation processes. These methods are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction conditions are crucial in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Ethenylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the vinyl group into a carboxyl group.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to convert the vinyl group into an ethyl group.
Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens, nucleophiles, and suitable solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
3-Ethenylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in lipid metabolism and cardiovascular health.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-ethenylhexanoic acid involves its interaction with various molecular targets and pathways. It is known to modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, it may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
2-Ethylhexanoic acid: This compound is structurally similar but lacks the vinyl group.
3-Ethylhexanoic acid: Similar in structure but with an ethyl group instead of a vinyl group.
Uniqueness of 3-Ethenylhexanoic Acid: The presence of the vinyl group in this compound imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis. Its potential bioactive properties also distinguish it from other similar compounds.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-ethenylhexanoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(4-2)6-8(9)10/h4,7H,2-3,5-6H2,1H3,(H,9,10) |
InChI Key |
KZWOOKRTUFEPDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


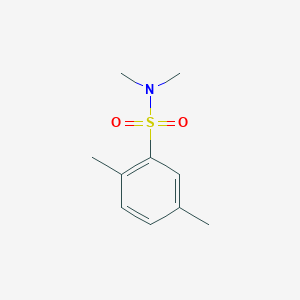
![2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B15128083.png)
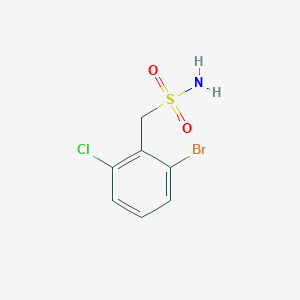
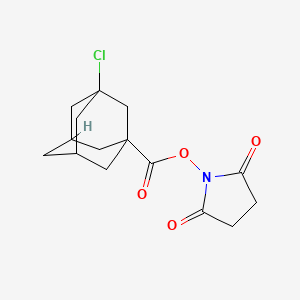
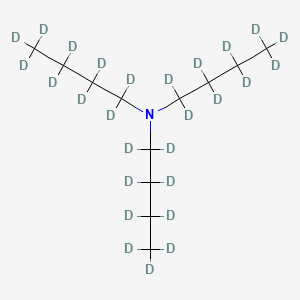
![4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid](/img/structure/B15128111.png)
![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-aminopiperidine-1-carboxylate](/img/structure/B15128120.png)
![5-[5-(3,5-Dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-7-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B15128132.png)
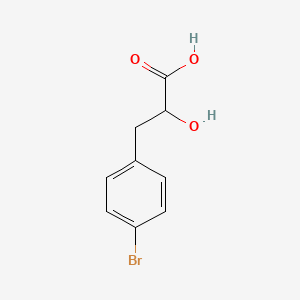
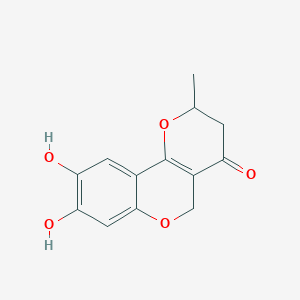
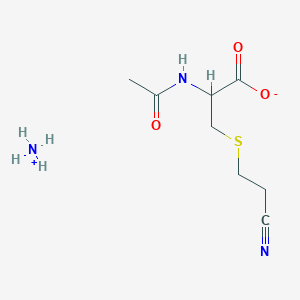
![3-(1-benzofuran-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B15128174.png)
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride](/img/structure/B15128181.png)
